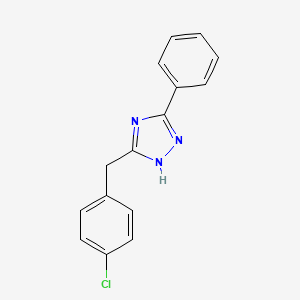

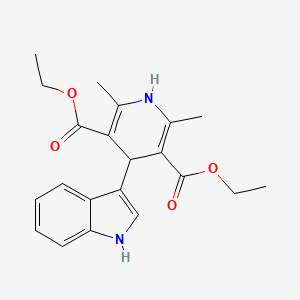

8-Azepan-1-yl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

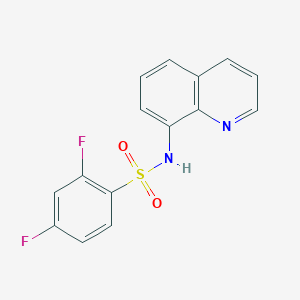

8-Azepan-1-yl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the linear formula C21H35N5O2 . It has a molecular weight of 389.545 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found. The compound has a molecular weight of 389.545 .Scientific Research Applications

Thietanyl Protection in Synthesis : A method employing thietanyl protection for synthesizing 1-alkyl-3,7-dihydro-1H-purine-2,6-diones, specifically 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, was developed. The procedure is essential for compounds that have no substituents in the N7 position. The use of a thietanyl protecting group, introduced through the reaction with 2-chloromethylthiirane, enables the successful synthesis of these compounds under mild conditions, demonstrating the stability of the thietanyl protecting group during the nucleophilic substitution and its straightforward removal (Khaliullin & Shabalina, 2020).

Triazolylpyrimido Purine-diones Synthesis : The research explored the synthesis of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione derivatives, utilizing a [1,2,3]triazole ring. The study detailed the cycloaddition process involving substituted alkyl azides and the terminal triple bond of 5,6-dihydro-2-ethynyl-9-methyl-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione, yielding valuable insights into the regioselectivity and steps involved in this synthetic pathway (Simo, Rybár, & Alföldi, 2000).

Novel Heterocyclic Synthesis and Biological Activity : The study was centered on synthesizing novel heterocycles, specifically purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, and evaluating their biological activities, including antitumor effects and vascular relaxing properties. This research provides a foundation for understanding the synthesis of complex heterocyclic structures and their potential therapeutic benefits (Ueda et al., 1987).

Development of 6,7-Dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones : The synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones was achieved through a novel one-step procedure. This synthesis involves the reaction of 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes, providing a new method for obtaining these compounds with good yields (Khaliullin & Klen, 2010).

Safety and Hazards

properties

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-nonylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O2/c1-3-4-5-6-7-8-13-16-26-17-18(24(2)21(28)23-19(17)27)22-20(26)25-14-11-9-10-12-15-25/h3-16H2,1-2H3,(H,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVKAWYENSMDFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)

![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide](/img/structure/B2815723.png)

![1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2815731.png)